molecular formula C5H9NO2 B124621 4-(Hydroxymethyl)pyrrolidin-2-one CAS No. 64320-89-4

4-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B124621
CAS No.: 64320-89-4
M. Wt: 115.13 g/mol
InChI Key: KTOFYLXSANIPND-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₅H₉NO₂ It is a derivative of pyrrolidin-2-one, featuring a hydroxymethyl group attached to the fourth carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidin-2-one compounds. These products have diverse applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethyl)pyrrolidin-2-one include:

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising scaffold for drug development.

Properties

IUPAC Name

4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOFYLXSANIPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570538
Record name 4-(Hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64320-89-4
Record name 4-(Hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Hydroxymethyl)pyrrolidin-2-one a valuable building block in organic synthesis?

A: this compound, a chiral γ-lactam, serves as a versatile precursor for synthesizing conformationally restricted amino acid analogs. Its rigid structure and existing chirality make it particularly useful for creating molecules with defined three-dimensional shapes, which is crucial in drug discovery for achieving specific interactions with biological targets. [, ]

Q2: What innovative synthetic approaches have been explored using this compound as a starting material?

A: Researchers have successfully employed this compound in the synthesis of a conformationally restricted analog of α-methylhomoserine. This involved a stereoselective acylation–alkylation sequence, showcasing the compound's utility in building complex molecules with controlled stereochemistry. [] Additionally, electrophilic amination of this chiral γ-lactam has led to the formation of highly stable atropisomers, further expanding its synthetic potential. [, ]

Q3: What are the implications of achieving stable atropisomers from this compound derivatives?

A: Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ability to generate stable atropisomers from this compound derivatives is significant because it allows for the isolation and study of individual isomers with potentially distinct biological activities. This control over molecular shape is highly relevant in medicinal chemistry for optimizing drug-target interactions and enhancing pharmacological properties. [, ]

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